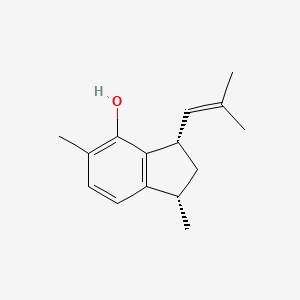

Myrigalone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

elongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Allelopathic Effects in Seed Germination

Myrigalone A (MyA), a rare flavonoid in Myrica gale, is a notable allelochemical impacting seed germination and seedling growth. Research has shown that MyA inhibits the germination process by altering testa permeability, endosperm weakening, and embryo growth in Lepidium sativum. This inhibition is modulated by environmental factors like light and water potential, affecting processes like apoplastic superoxide production, crucial for cell expansion growth (Voegele et al., 2012). Additionally, MyA interacts with gibberellin metabolism and signaling, important for seed germination, highlighting its potential as an allelochemical in soil seed bank management (Oracz et al., 2012).

Photodegradation and Environmental Fate

The environmental fate of MyA, especially in the context of photodegradation, has been studied, given its presence on leaves and fruits of Myrica gale. Research indicates rapid phototransformation of MyA and the formation of various photoproducts. Interestingly, MyA's interaction with terpenes, also produced by Myrica gale, affects its photodegradation, illustrating complex interactions within the plant and the need for further study on pesticide photodegradation on vegetation (Khaled et al., 2019).

Phytotoxic Activity Against Invasive Species

MyA's phytotoxicity extends to combating invasive species like Fallopia x bohemica. Its structure, confirmed through high-resolution techniques, indicates significant phytotoxic potential against both standard plant species and highly invasive plants. This opens up possibilities for using MyA as a green allelopathic agent to control certain plant invasions and as an eco-friendly herbicide (Popovici et al., 2011).

Interaction with Auxin Homeostasis in Seed Germination

MyA impacts seed germination by interacting with auxin homeostasis. Detailed transcriptome and hormone analyses reveal that MyA affects the expression of auxin-related signaling genes and various transporter genes, including those for auxin transport. This interference with auxin homeostasis during seed germination suggests MyA's action through multiple molecular mechanisms, both dependent and independent of auxin (Nakabayashi et al., 2022).

Propiedades

Número CAS |

34328-57-9 |

|---|---|

Fórmula molecular |

C18H20O4 |

Peso molecular |

300.3 g/mol |

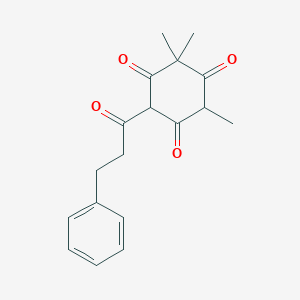

Nombre IUPAC |

2,2,4-trimethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione |

InChI |

InChI=1S/C18H20O4/c1-11-15(20)14(17(22)18(2,3)16(11)21)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |

Clave InChI |

CTSXBYQFSBUGKB-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |

SMILES canónico |

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |

melting_point |

138-139°C |

Descripción física |

Solid |

Sinónimos |

myrigalone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

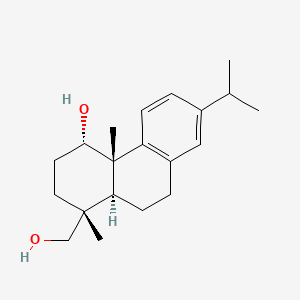

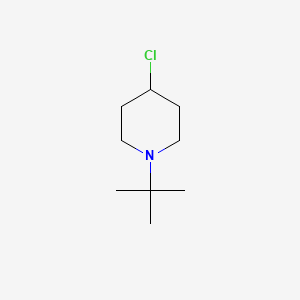

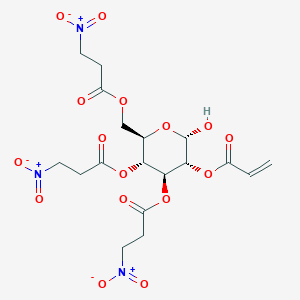

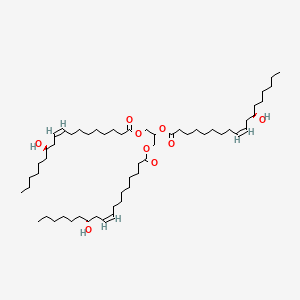

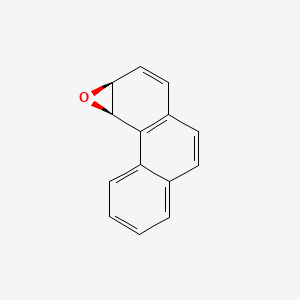

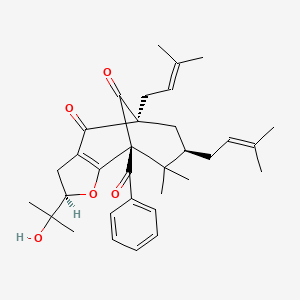

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)